Migalastat Demonstrates 40 nM Potency Against Human α-Galactosidase A, Significantly Outperforming Galactose
Migalastat is a competitive inhibitor of human α-galactosidase A with an IC50 of 0.04 µM (40 nM) . This potency is a direct result of its optimized iminosugar structure, which forms an additional ionic interaction with D170 in the α-Gal A active site, an interaction not present with the natural substrate analog, galactose [1]. This structural feature translates to significantly higher binding affinity and stabilization efficacy.
| Evidence Dimension | Inhibitory Potency (IC50) and Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 0.04 µM (40 nM) for human α-Gal A |
| Comparator Or Baseline | Galactose (natural substrate analog); potency derived from weaker, non-ionic interactions. |
| Quantified Difference | Migalastat's potency is attributed to a critical ionic interaction with D170, a key structural differentiator absent in galactose binding [1]. |
| Conditions | In vitro enzyme inhibition assay using recombinant human α-Gal A. |
Why This Matters
This high potency is essential for achieving effective pharmacological chaperoning at clinically achievable, low systemic exposures, a key advantage over the weak, transient stabilization provided by the natural substrate galactose.
- [1] Guce, A.I., et al. (2011). The molecular basis of pharmacological chaperoning in human α-galactosidase. Chem Biol, 18(12), 1521-1526. View Source
